5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the Boc group. Common synthetic routes include:
Ring-closing metathesis (RCM): to form the bicyclic structure.
Boc protection: of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Carboxylation: to introduce the carboxylic acid group, often using reagents like carbon dioxide (CO2) under high pressure.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This might include optimizing reaction conditions, using continuous flow chemistry, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other oxidized forms.
Reduction: Reduction of the carboxylic acid group to alcohols or other reduced forms.
Substitution: Replacement of the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents like trifluoroacetic acid (TFA) for Boc deprotection or other nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters, or amides.
Reduction: Alcohols or amines.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Boc-protected amine group is particularly useful in peptide synthesis and other applications requiring selective protection and deprotection.
Biology: The compound can be used in biological studies to investigate the role of specific amino acids or peptides in biological processes. Its structural complexity makes it a valuable tool for studying protein interactions and enzyme activities.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The Boc group can be selectively removed to reveal the amine group, which can then interact with biological targets.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which 5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amine group from unwanted reactions, allowing for selective coupling of amino acids. The deprotection step involves the cleavage of the Boc group, typically using TFA, to expose the amine group for further reactions.
Molecular Targets and Pathways:
Peptide Synthesis: The Boc group protects the amine group, allowing for selective peptide bond formation.
Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and affecting biological pathways.
Comparison with Similar Compounds
5-((Benzyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid: Similar structure but with a benzyl protecting group instead of Boc.
5-((Methyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid: Similar structure but with a methyl group instead of Boc.
5-((Ethyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid: Similar structure but with an ethyl group instead of Boc.
Uniqueness: The presence of the Boc group makes 5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid unique compared to similar compounds. The Boc group provides stability and selectivity in chemical reactions, making it a valuable tool in organic synthesis and research applications.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.2]nonane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-15-6-4-5-14(7-9-15,8-10-15)11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSWDUMJYNXUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.